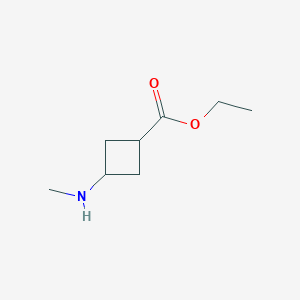
Ethyl 3-(methylamino)cyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(methylamino)cyclobutane-1-carboxylate, also known as eticyclidine, is a synthetic compound that belongs to the class of cycloalkylamines. This molecule has been the subject of scientific research due to its potential therapeutic applications in the field of psychiatry.
作用機序
The mechanism of action of Ethyl 3-(methylamino)cyclobutane-1-carboxylate involves its interaction with the NMDA receptor. It has been shown to bind to the receptor's ion channel, leading to the inhibition of calcium influx and the subsequent modulation of neuronal activity. This mechanism of action has been studied extensively in various animal models and has been shown to have potential therapeutic applications in the treatment of psychiatric disorders.
Biochemical and Physiological Effects
Eticyclidine has been found to have a range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. It has also been found to have anxiolytic and antidepressant effects in various animal models. Additionally, Ethyl 3-(methylamino)cyclobutane-1-carboxylate has been shown to have anticonvulsant properties, which may have potential therapeutic applications in the treatment of epilepsy.
実験室実験の利点と制限
Eticyclidine has several advantages for use in lab experiments. It has a high affinity for the NMDA receptor, making it a useful tool for studying the role of this receptor in various physiological processes. Additionally, Ethyl 3-(methylamino)cyclobutane-1-carboxylate is relatively stable and can be synthesized in large quantities, making it readily available for research purposes. However, there are also limitations to the use of Ethyl 3-(methylamino)cyclobutane-1-carboxylate in lab experiments. It has been found to have neurotoxic effects at high doses, which may limit its use in certain experiments. Additionally, the exact mechanism of action of Ethyl 3-(methylamino)cyclobutane-1-carboxylate is not fully understood, which may complicate its use in certain studies.
将来の方向性
There are several future directions for research on Ethyl 3-(methylamino)cyclobutane-1-carboxylate. One area of interest is the development of more selective NMDA receptor modulators that can target specific subunits of the receptor. This may lead to the development of more effective treatments for psychiatric disorders. Additionally, the potential neurotoxic effects of Ethyl 3-(methylamino)cyclobutane-1-carboxylate need to be further studied to determine the safe dosage range for use in experiments. Finally, the role of Ethyl 3-(methylamino)cyclobutane-1-carboxylate in the regulation of other neurotransmitter systems, such as the endocannabinoid system, needs to be explored to fully understand its potential therapeutic applications.
Conclusion
Eticyclidine is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications in the field of psychiatry. It has a high affinity for the NMDA receptor and has been shown to modulate the activity of this receptor, leading to changes in neuronal activity and synaptic transmission. Eticyclidine has several advantages for use in lab experiments, but there are also limitations to its use. Future research on Ethyl 3-(methylamino)cyclobutane-1-carboxylate may lead to the development of more effective treatments for psychiatric disorders.
合成法
Eticyclidine can be synthesized through the reaction of cyclobutanone with methylamine and diethylamine. The resulting compound is then treated with ethyl chloroformate to yield ethyl 3-(methylamino)cyclobutane-1-carboxylate. This synthesis method has been reported in various scientific publications and has been used to prepare Ethyl 3-(methylamino)cyclobutane-1-carboxylate for research purposes.
科学的研究の応用
Eticyclidine has been studied for its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. Eticyclidine has been found to modulate the activity of this receptor, leading to changes in neuronal activity and synaptic transmission.
特性
IUPAC Name |
ethyl 3-(methylamino)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)6-4-7(5-6)9-2/h6-7,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGPCSASGVDXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(methylamino)cyclobutane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439155.png)
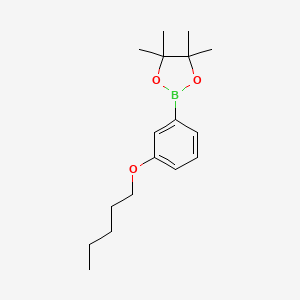
![(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B2439161.png)
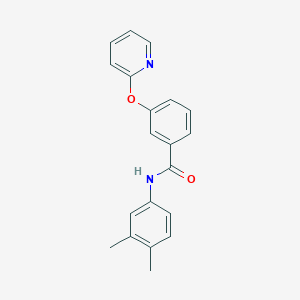
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide](/img/structure/B2439164.png)
![N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2439166.png)

![Ethyl 4-[[2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2439168.png)


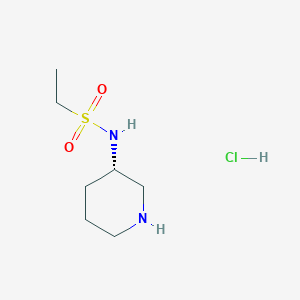
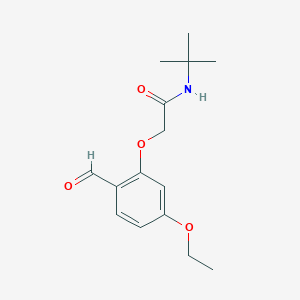

![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2439178.png)